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molecular formula C26H42O4 B122871 Diisononyl phthalate CAS No. 20548-62-3

Diisononyl phthalate

Cat. No. B122871
M. Wt: 418.6 g/mol
InChI Key: HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Patent
US07355084B2

Procedure details

2 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 100 g of diisononyl phthalate (DINP). The hydrogenation was carried out at 120° C. and a pressure of 200 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. The conversion of the diisononyl phthalate was 100%. Diisononyl cyclohexane-1,2-dicarboxylate was obtained with a selectivity of over 99%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])(=[O:20])[C:2]1[C:3](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5].[H][H]>>[CH:3]1([C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5])[CH2:16][CH2:17][CH2:18][CH2:19][CH:2]1[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])=[O:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
Step Five
Name
catalyst A
Quantity
2 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C1(C(CCCC1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07355084B2

Procedure details

2 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 100 g of diisononyl phthalate (DINP). The hydrogenation was carried out at 120° C. and a pressure of 200 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. The conversion of the diisononyl phthalate was 100%. Diisononyl cyclohexane-1,2-dicarboxylate was obtained with a selectivity of over 99%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])(=[O:20])[C:2]1[C:3](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5].[H][H]>>[CH:3]1([C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5])[CH2:16][CH2:17][CH2:18][CH2:19][CH:2]1[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])=[O:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
Step Five
Name
catalyst A
Quantity
2 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C1(C(CCCC1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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